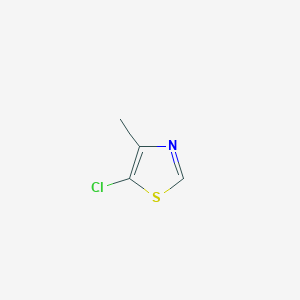

5-Chloro-4-methyl-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-3-4(5)7-2-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASIDVJACYZUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559078 | |

| Record name | 5-Chloro-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125402-79-1 | |

| Record name | 5-Chloro-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Overview: The Value Proposition of 5-Chloro-4-methyl-1,3-thiazole

An In-depth Technical Guide to 5-Chloro-4-methyl-1,3-thiazole for Advanced Research

This document serves as a comprehensive technical guide on this compound, a heterocyclic building block of considerable interest to researchers, medicinal chemists, and professionals in drug development. Our focus is to provide not just data, but a field-proven perspective on the causality behind experimental choices and the strategic application of this versatile molecule.

This compound is a substituted aromatic heterocycle. The thiazole ring itself is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including the anti-cancer agent Dasatinib and the vitamin Thiamine (B1).[1][2] The specific arrangement of substituents in this compound—a halogen at the C5 position and a methyl group at C4—creates a unique chemical personality. The chloro group acts as both an electron-withdrawing group and a versatile synthetic handle for nucleophilic substitution and cross-coupling reactions. The adjacent methyl group provides steric influence and modulates the electronic properties of the ring. This combination makes the molecule an ideal starting point for constructing complex molecular architectures with tailored biological activities.

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties is critical for designing synthetic routes, purification strategies, and formulation studies. The data presented below, sourced from computational models, provides a reliable baseline for experimental design.

| Property | Value | Data Source |

| Molecular Formula | C₄H₄ClNS | PubChem |

| Molecular Weight | 133.6 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid (predicted) | --- |

| Boiling Point | 179.8 ± 13.0 °C at 760 mmHg | PubChem |

| Density | 1.29 ± 0.06 g/cm³ | PubChem |

| Flash Point | 62.5 ± 19.8 °C | PubChem |

| Refractive Index (n²⁰/D) | 1.551 ± 0.02 | PubChem |

| pKa (Conjugate Acid) | 0.46 ± 0.10 | PubChem |

Note: All data is computationally predicted and should be verified experimentally for critical applications.

Synthesis and Reactivity: A Practical Guide

The strategic value of a chemical building block is intrinsically linked to its accessibility and the predictability of its reactions. Here, we detail a robust synthetic pathway and explore the molecule's key reactivity patterns.

Recommended Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains one of the most reliable and versatile methods for constructing the thiazole core.[1] It involves the condensation and cyclization of an α-haloketone with a thioamide.

Retrosynthetic Logic: The logical disconnection for this target molecule traces back to simple, commercially available precursors, highlighting the efficiency of this synthetic approach.

Caption: Retrosynthetic pathway for this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.

Objective: To synthesize this compound via Hantzsch cyclization.

Materials:

-

Thioacetamide (CH₃CSNH₂)

-

1,1-Dichloroacetone (Cl₂CHCOCH₃)

-

Absolute Ethanol (EtOH)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard reflux and extraction glassware

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol (approx. 3-4 mL per gram of thioacetamide).

-

Expertise Note: Absolute ethanol is used to minimize water, which could lead to hydrolysis of the reactants or intermediates. The concentration is kept reasonably high to promote bimolecular reaction kinetics.

-

-

Reagent Addition: To the stirring solution, add 1,1-dichloroacetone (1.05 eq) dropwise at room temperature. An exotherm may be observed.

-

Expertise Note: A slight excess of the electrophile ensures complete consumption of the more valuable thioacetamide. Dropwise addition helps control the initial reaction rate and temperature.

-

-

Cyclization: Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 4-6 hours.

-

Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the limiting reactant (thioacetamide) and the appearance of a new, less polar spot indicates reaction completion.

-

-

Workup & Neutralization: Cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the HCl byproduct formed during cyclization.

-

Expertise Note: Failure to neutralize the acid can lead to product degradation during solvent removal and downstream processing.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is best purified by vacuum distillation to yield this compound as a clear liquid.

Reactivity Profile and Synthetic Utility

The molecule's reactivity is dominated by the chloro-substituent, making the C5 position a hub for synthetic diversification.

Caption: Primary reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SNAr) at C5: This is the most valuable reaction. The electron-deficient nature of the thiazole ring facilitates the displacement of the chloride by a wide range of soft and hard nucleophiles (e.g., thiols, amines, alkoxides). This allows for the direct installation of diverse functional groups and pharmacophores.

-

Metal-Catalyzed Cross-Coupling at C5: The C-Cl bond is an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This enables the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.

-

Deprotonation at C2: The proton at the C2 position is the most acidic on the ring and can be selectively removed by strong, non-nucleophilic bases like n-butyllithium or LDA.[1][3] The resulting lithiated species is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for functionalization away from the C5 position.

Applications in Drug Discovery and Advanced Materials

The synthetic versatility described above translates directly into high-value applications.

-

Scaffold for Kinase Inhibitors: The thiazole ring is a common feature in ATP-competitive kinase inhibitors. This compound provides an ideal starting point where the C5 position can be elaborated with solubilizing groups or vectors that target specific sub-pockets of the kinase active site.

-

Antimicrobial and Anti-inflammatory Agents: Thiazole derivatives have demonstrated a broad spectrum of biological activities.[2] The ability to rapidly generate libraries of analogues by varying the substituent at the C5 position makes this scaffold highly attractive for lead optimization campaigns targeting infectious diseases or inflammatory pathways.

-

Organic Electronics: Thiazole is an electron-rich heterocycle that can be incorporated into conjugated polymer backbones for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The C5-chloro group allows for polymerization via cross-coupling reactions, enabling the synthesis of novel semiconducting materials.

Safety and Handling Protocols

As a chlorinated heterocyclic compound, this compound should be handled with appropriate care.

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

-

Toxicology: While specific data for this compound is limited, related chloro-heterocycles can be irritants and harmful if swallowed or absorbed through the skin.[4][5] Assume the compound is hazardous and consult the specific Safety Data Sheet (SDS) from the supplier before use.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

References

-

PubChem. 5-Chloro-4-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chloro-4-methyl-1,2,3-thiadiazole. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. 5-chloro-1,3-thiazol-2-amine. [Link]

-

Wikipedia. Thiazole. Wikimedia Foundation. [Link]

-

Organic Chemistry Portal. Synthesis of thiazoles. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

Molecules. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

PubChem. 5-Chloro-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Bentham Science. Recent Development in the Synthesis of Thiazoles. [Link]

-

PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. U.S. National Library of Medicine. [Link]

-

ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]

-

OUCI. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. 5-Chloro-4-methyl-1,3-thiazol-2-amine | C4H5ClN2S | CID 26370147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-4-methyl-1,2,3-thiadiazole | C3H3ClN2S | CID 1478445 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Thiazole Landscape: A Technical Guide to 5-Chloro-4-methyl-1,3-thiazole and Its Congeners

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. This guide addresses the specific chemical entity, 5-Chloro-4-methyl-1,3-thiazole. However, extensive investigation across major chemical databases, including PubChem and commercial supplier catalogs, reveals a significant ambiguity surrounding this specific isomer. There is no definitive, well-characterized entry or dedicated CAS (Chemical Abstracts Service) number for this compound. Instead, the scientific literature and databases predominantly feature closely related isomers and derivatives.

This technical guide, therefore, serves a dual purpose. First, it clarifies the current landscape of information regarding the requested compound, highlighting the lack of specific data. Second, it provides a comprehensive overview of the most relevant and well-documented related structures, primarily 5-Chloro-4-methyl-1,3-thiazol-2-amine (CAS: 5316-76-7) , to offer valuable context and comparative insights for researchers in the field.

Part 1: The Quest for this compound: An Identification Challenge

A rigorous search for "this compound" in prominent chemical registries and commercial inventories does not yield a conclusive result for this specific substitution pattern on the 1,3-thiazole ring. The isomeric landscape of substituted thiazoles is vast, and it is plausible that this particular compound is not widely synthesized, commercially available, or extensively studied. Researchers are therefore advised to exercise caution when encountering this name and to verify the precise structure and CAS number of any related compounds.

Part 2: A Deep Dive into a Well-Characterized Analogue: 5-Chloro-4-methyl-1,3-thiazol-2-amine

Given the informational void for the requested compound, we will focus on its closest, well-documented relative, 5-Chloro-4-methyl-1,3-thiazol-2-amine . This compound shares the core 4-methyl-5-chloro-thiazole skeleton, with the addition of an amine group at the 2-position, a common functional handle in drug development.

Core Identifiers and Chemical Properties

A clear identification of a chemical entity is paramount for reproducible research. The following table summarizes the key identifiers and computed properties for 5-Chloro-4-methyl-1,3-thiazol-2-amine.[1]

| Identifier | Value |

| CAS Number | 5316-76-7 |

| Molecular Formula | C₄H₅ClN₂S |

| Molecular Weight | 148.61 g/mol |

| IUPAC Name | 5-chloro-4-methyl-1,3-thiazol-2-amine |

| InChI Key | WUTUCTHNAXSTGJ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)N)Cl |

| Appearance | Solid (form) |

Synthesis of the Thiazole Core

The synthesis of the thiazole ring is a well-established area of organic chemistry. The Hantzsch thiazole synthesis, a reaction between a haloketone and a thioamide, remains a prominent method.[2][3] Variations of this and other synthetic routes can be employed to generate substituted thiazoles. The synthesis of 5-aryl-1,3-thiazoles, for instance, can be achieved by treating N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine.[3]

Conceptual Synthesis Workflow: Hantzsch Thiazole Synthesis

This diagram illustrates the general principle of the Hantzsch thiazole synthesis, a fundamental method for constructing the thiazole ring system.

Caption: General workflow of the Hantzsch thiazole synthesis.

Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions and its presence in a number of approved drugs.[4][5] Thiazole derivatives have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial Agents: The thiazole ring is a component of some antibiotics.

-

Anti-inflammatory Drugs: Certain thiazole-containing compounds exhibit anti-inflammatory properties.

-

Anticancer Agents: The thiazole moiety is found in several anticancer drugs that target various cellular pathways.

The presence of the chloro, methyl, and amino groups on the 5-Chloro-4-methyl-1,3-thiazol-2-amine structure provides multiple points for diversification, allowing chemists to modulate the compound's physicochemical properties and biological activity to optimize it for specific therapeutic targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Chloro-4-methyl-1,3-thiazol-2-amine is associated with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Experimental Protocol: General Handling Procedures

Researchers working with this and similar compounds should adhere to strict safety protocols:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Logical Relationship: Hazard Mitigation

This diagram outlines the logical flow from hazard identification to the implementation of control measures.

Caption: A workflow for mitigating the hazards of 5-Chloro-4-methyl-1,3-thiazol-2-amine.

Part 3: The Broader Family of Chloro-Methyl-Thiazoles

While this compound remains elusive in the literature, other isomers and related structures are documented. For instance, 5-(Chloromethyl)-4-methyl-1,3-thiazole [6] and various thiadiazole isomers such as 5-chloro-4-methyl-1,2,3-thiadiazole (CAS: 53645-99-1) [7][8] and 5-chloro-3-methyl-1,2,4-thiadiazole (CAS: 21734-85-0) [9][10] have distinct CAS numbers and associated data. These compounds, while structurally related, will exhibit different chemical and biological properties due to the varied placement of the nitrogen and sulfur atoms and the substituents.

Conclusion

The initial inquiry for a technical guide on this compound has highlighted a critical aspect of chemical research: the precise identification of the compound of interest. The lack of a specific CAS number and detailed literature for this exact isomer underscores the importance of careful structural verification. This guide has instead provided a comprehensive overview of the closely related and well-characterized compound, 5-Chloro-4-methyl-1,3-thiazol-2-amine, offering a valuable resource for researchers working with substituted thiazoles. As the field of chemical synthesis and drug discovery continues to evolve, it is possible that this compound may become a subject of future investigation, at which point its unique properties and potential applications can be more thoroughly elucidated.

References

-

PubChem. 5-Chloro-4-methyl-1,3-thiazol-2-amine. Available from: [Link]

-

PubChem. 5-(Chloromethyl)-4-methyl-1,3-thiazole. Available from: [Link]

-

PubChem. 5-Chloro-4-methyl-1,2,3-thiadiazole. Available from: [Link]

-

PubChem. 5-Chloro-3-methyl-1,2,4-thiadiazole. Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Bentham Science Publisher. Recent Development in the Synthesis of Thiazoles. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

Sources

- 1. 5-Chloro-4-methyl-1,3-thiazol-2-amine | C4H5ClN2S | CID 26370147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 6. 5-(Chloromethyl)-4-methyl-1,3-thiazole | C5H6ClNS | CID 202984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chloro-4-methyl-1,2,3-thiadiazole | C3H3ClN2S | CID 1478445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE CAS#: 21734-85-0 [m.chemicalbook.com]

- 10. 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 5-Chloro-4-methyl-1,3-thiazole (NMR, IR, Mass)

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 5-Chloro-4-methyl-1,3-thiazole

Introduction: The Imperative of Spectroscopic Characterization

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly thiazole derivatives, form the backbone of numerous pharmacologically active agents and functional materials. This compound, a substituted thiazole, presents a unique combination of functional groups whose electronic and steric interactions dictate its chemical reactivity and potential applications. This guide provides a comprehensive, predictive analysis of its spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous structures to construct a reliable, predicted dataset. This approach not only offers a robust analytical framework for researchers encountering this molecule but also illustrates the deductive power of spectroscopic interpretation. Every protocol herein is designed as a self-validating system, ensuring that experimental outcomes can be confidently benchmarked against theoretically sound predictions.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The structure and standard atom numbering for this compound are presented below. This convention will be used throughout the guide.

Caption: Standard workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. The spectrum of this compound will be characterized by vibrations of the thiazole ring, the C-H bonds of the methyl group, and the C-Cl bond.

Predicted IR Absorption Bands

The key diagnostic bands are expected in the fingerprint region (below 1500 cm⁻¹) and the double-bond region (1500-1700 cm⁻¹).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch (C2-H) | 3100 - 3050 | Weak-Medium | Characteristic of sp² C-H bonds in heteroaromatic systems. [1] |

| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of the methyl group. |

| C=N / C=C Ring Stretch | 1620 - 1580 | Medium-Strong | Overlapping vibrations of the thiazole ring skeleton. [2] |

| Thiazole Ring Vibrations | 1550 - 1450 | Medium-Strong | Complex skeletal vibrations characteristic of the thiazole ring. [3] |

| C-Cl Stretch | 800 - 600 | Medium-Strong | Characteristic absorption for an organochlorine compound. [1] |

Experimental Protocol: IR Data Acquisition (Thin Film Method)

Objective: To obtain a mid-IR spectrum to identify the key functional groups.

Materials:

-

This compound (1-2 drops)

-

Salt plates (NaCl or KBr)

-

Volatile solvent (e.g., dichloromethane) for cleaning

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

-

Instrument Preparation:

-

Ensure the sample compartment is clean and dry.

-

Acquire a background spectrum. This is a crucial step to computationally subtract signals from atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.

-

-

Sample Preparation (Thin Film):

-

If the compound is a liquid, place one small drop directly onto the surface of one salt plate.

-

Gently place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.

-

If the compound is a solid, dissolve a small amount in a minimal volume of a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate completely, leaving a thin film of the solid.

-

-

Spectrum Acquisition:

-

Place the prepared salt plates into the sample holder in the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their wavenumbers (cm⁻¹).

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering vital clues to its structure. For this compound, the presence of chlorine is a key diagnostic feature due to its isotopic signature.

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI) at 70 eV

| m/z Value | Predicted Identity | Notes |

| 149 / 151 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The M+2 peak at m/z 151 will have an intensity of approximately one-third of the M+ peak at m/z 149, which is the characteristic isotopic pattern for one chlorine atom. |

| 134 / 136 | [M - CH₃]⁺ | Loss of the methyl radical, a common fragmentation for methylated aromatics. |

| 114 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 86 | [M - Cl - HCN]⁺˙ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment, characteristic of nitrogen-containing heterocycles. |

Proposed Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to proceed via several key pathways initiated by the radical cation.

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and characteristic fragmentation pattern.

Instrumentation:

-

Mass Spectrometer with an Electron Ionization (EI) source (e.g., GC-MS or direct insertion probe).

Procedure:

-

Sample Introduction:

-

Via GC (for volatile compounds): Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane) and inject it onto a GC column. The compound will be separated and introduced into the MS source.

-

Via Direct Insertion Probe (for less volatile solids/liquids): Place a small amount of the sample in a capillary tube and insert it directly into the ion source.

-

-

Ionization and Analysis:

-

Ionize the sample using a standard electron energy of 70 eV. This high energy level ensures reproducible fragmentation patterns that are comparable to library data.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺˙.

-

Verify the isotopic cluster for chlorine (a ~3:1 ratio of M to M+2). This is a critical self-validation step for a monochlorinated compound.

-

Analyze the major fragment ions and propose fragmentation pathways that are consistent with the molecular structure.

-

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

-

Mass Spectrometry would confirm the molecular formula C₄H₄ClNS via the molecular ion at m/z 149/151 and its isotopic pattern.

-

IR Spectroscopy would confirm the presence of the thiazole ring (1620-1450 cm⁻¹), the methyl group (2980-2850 cm⁻¹), and the C-Cl bond (800-600 cm⁻¹).

-

¹³C NMR would confirm the presence of four distinct carbon environments, including three sp² carbons in the heteroaromatic region and one sp³ methyl carbon.

-

¹H NMR would provide the final piece of the puzzle, showing the connectivity and electronic environment of the protons: one isolated heteroaromatic proton (singlet at ~8.7 ppm) and one methyl group (singlet at ~2.5 ppm), confirming the substitution pattern.

Together, these predicted spectra provide a unique and comprehensive fingerprint, allowing for the confident identification and structural verification of this compound.

References

-

PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-4-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Spectral Database for Organic Compounds. Retrieved from [Link]

-

re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

- Royal Society of Chemistry. (2024).Supplementary Information (SI) for Chemical Science.

-

PubChem. (n.d.). 5-Chloro-4-methyl-1,2,3-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-methyl-1,3-thiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-4-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Thakur, A., et al. (n.d.).SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES.

-

Matrix Fine Chemicals. (n.d.). 4-METHYL-1,3-THIAZOLE | CAS 693-95-8. Retrieved from [Link]

-

ResearchGate. (2016, January 2). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Retrieved from [Link]

- Sharma, V. P. (2004).13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

-

PubChem. (n.d.). 5-(Chloromethyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthonix. (n.d.). 4-methyl-1,3-thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-2-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-chloro-2-methyl-1,3-thiazole (C4H4ClNS). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 5-chloro-1,3-thiazol-2-amine. Retrieved from [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

-

MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-methyl-1,3-thiazole (C4H4ClNS). Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

- National Chemical Laboratory, India. (n.d.).NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Shodhganga.

Sources

A Technical Guide to the Physicochemical Profiling of 5-Chloro-4-methyl-1,3-thiazole: Solubility and Stability Assessment

Abstract

5-Chloro-4-methyl-1,3-thiazole is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science, fields where understanding physicochemical properties is paramount for development. The thiazole ring is a key moiety in numerous therapeutic agents, valued for its diverse biological activities.[1][2] This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive and methodological whitepaper. It synthesizes established principles of thiazole chemistry with field-proven, standards-compliant protocols. We present a theoretical assessment of its expected physicochemical behavior, followed by detailed, self-validating experimental workflows for determining aqueous and organic solubility. Furthermore, we outline a complete strategy for stability assessment through forced degradation studies, as mandated by International Council for Harmonisation (ICH) guidelines, to identify potential degradation pathways and establish a stability-indicating analytical method. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical foundation for the advancement of this compound or structurally related compounds.

Introduction to this compound

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is of significant interest due to its presence in a wide array of biologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[3] The aromatic nature of the thiazole ring is due to the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system.[2]

1.1. Chemical Structure and Predicted Properties

The structure of this compound features key substituents that dictate its chemical personality:

-

Thiazole Core: Provides aromatic character and sites for potential metabolic activity or degradation. The nitrogen at position 3 is weakly basic.

-

5-Chloro Group: An electron-withdrawing group that influences the electron density of the ring, potentially impacting its reactivity and stability. Halogen atoms can also serve as a leaving group in certain degradation reactions.

-

4-Methyl Group: An electron-donating group that can influence the reactivity of the adjacent C5 position and may be a site for oxidative metabolism.

A summary of predicted and known properties for the core thiazole structure is presented below.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₄H₄ClNS |

| Molecular Weight | 133.6 g/mol |

| Appearance | Expected to be a pale yellow liquid or low-melting solid, characteristic of many small substituted thiazoles.[2] |

| Aromaticity | The thiazole ring is aromatic, conferring a degree of stability greater than its non-aromatic counterparts. |

| Basicity | The nitrogen atom at position 3 imparts weak basicity (pKa of the conjugate acid is ~2.5 for unsubstituted thiazole), making it less basic than imidazole. |

1.2. Relevance in Pharmaceutical Development

Substituted thiazoles are integral to modern drug design. Their ability to engage in various biological interactions makes them privileged scaffolds. Understanding the solubility and stability of a new thiazole derivative like this compound is a critical first step in the development pipeline. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.[4]

Solubility Profiling: A Predictive and Experimental Approach

Solubility is a critical determinant of a compound's behavior, from formulation to in vivo efficacy. The planar, aromatic nature of the thiazole ring can lead to strong intermolecular interactions, often resulting in low aqueous solubility for its derivatives.[5]

2.1. Theoretical Assessment of Solubility

-

Aqueous Solubility: The hydrophobic methyl group and the chloro-substituted aromatic ring are expected to confer low intrinsic aqueous solubility. The weakly basic nitrogen may allow for a slight increase in solubility at low pH through protonation, but this effect is likely to be minimal.

-

Organic Solubility: The compound is predicted to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. This is typical for small, moderately polar organic molecules.

2.2. Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is necessary. The following workflow outlines the determination of both aqueous and organic solubility.

Sources

- 1. Research Journal of Chemical Sciences : Ultrasonic Insight into Substituted Thiazoles and its Biological Activity - ISCA [isca.me]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-4-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 5-Chloro-4-methyl-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of a chloro substituent at the C5 position, a methyl group at the C4 position, and the inherent electronic properties of the thiazole ring create a unique chemical entity with a nuanced reactivity profile. This document will delve into the key transformations this molecule undergoes, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and deprotonation/metallation reactions. The interplay of the substituents in directing the regioselectivity and modulating the reactivity of the thiazole core will be a central theme. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the practical knowledge required for the strategic manipulation of this versatile scaffold.

Introduction: The Thiazole Core and the Influence of Substituents

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2][3][4] This structural motif is a cornerstone in numerous biologically active compounds, including vitamin B1 (thiamine) and various pharmaceuticals.[1][2][3][4] The aromaticity of the thiazole ring is derived from the delocalization of six π-electrons.[3] However, the presence of the heteroatoms imparts a distinct electronic distribution, influencing its reactivity. The nitrogen atom at position 3 is the most electronegative, rendering the C2 position the most electron-deficient and acidic.[2][5] Conversely, the C5 position is generally considered the most electron-rich and susceptible to electrophilic attack.[5]

In the case of This compound , the substituents significantly modulate this inherent reactivity:

-

5-Chloro Group: As an electron-withdrawing group, the chlorine atom deactivates the ring towards electrophilic aromatic substitution. However, it also serves as a leaving group in nucleophilic aromatic substitution and a handle for metal-catalyzed cross-coupling reactions.

-

4-Methyl Group: This electron-donating group increases the electron density of the ring, particularly at the adjacent C5 position, and can influence the regioselectivity of certain reactions through steric hindrance and electronic effects.[3]

The synergy of these substituents creates a complex but synthetically valuable platform for the generation of diverse molecular architectures.

Electrophilic Aromatic Substitution (SEAr)

While the thiazole ring is generally less reactive towards electrophiles than five-membered heterocycles like pyrrole and furan, electrophilic substitution is a viable transformation.[6] For unsubstituted thiazole, the C5 position is the preferred site of attack.[5]

In this compound, the C5 position is already occupied. The electron-withdrawing nature of the chlorine atom and the deactivating effect of the thiazole nitrogen make further electrophilic substitution challenging. Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation/acylation typically require harsh conditions and may result in low yields or decomposition.

Key Considerations for SEAr:

-

Reaction Conditions: Forcing conditions (e.g., strong acids, high temperatures) are generally necessary.[7][8][9]

-

Regioselectivity: If substitution were to occur, the C2 position is the most likely site due to its inherent electron deficiency, although this is generally unfavorable.

-

Alternative Strategies: Direct C-H functionalization via metal-catalyzed pathways often provides a more efficient and regioselective route for introducing new substituents, bypassing the limitations of classical SEAr.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the chloro group at the C5 position opens the door for nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the thiazole ring system facilitates the attack of nucleophiles on the carbon atom bearing the halogen.[10]

Mechanism: The reaction typically proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is crucial for the reaction to proceed. In some cases, a concerted mechanism may be operative.[11]

Common Nucleophiles and Experimental Protocols:

| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type |

| Amines | Morpholine | K₂CO₃, DMF, 100-150 °C | 5-Amino-4-methyl-1,3-thiazole derivative |

| Thiols | Sodium thiophenoxide | NaH, THF, reflux | 5-Thioether-4-methyl-1,3-thiazole derivative |

| Alkoxides | Sodium methoxide | Methanol, reflux | 5-Methoxy-4-methyl-1,3-thiazole |

Experimental Protocol: Synthesis of 4-Methyl-5-(morpholin-4-yl)-1,3-thiazole

-

To a solution of this compound (1.0 mmol) in 5 mL of dimethylformamide (DMF), add morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C5 position is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, providing a powerful tool for C-C and C-heteroatom bond formation.[12][13][14] Palladium and nickel-based catalysts are commonly employed for these transformations.[15]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-4-methyl-1,3-thiazole

-

In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).

-

Add a base such as potassium carbonate (2.0 mmol) and a solvent system (e.g., toluene/water or dioxane/water).

-

Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purify the residue by chromatography to obtain the 5-aryl-4-methyl-1,3-thiazole.

Deprotonation and Metallation

The thiazole ring possesses acidic protons that can be removed by strong bases to generate organometallic intermediates. The C2-proton is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms.[5]

Lithiation:

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) is expected to regioselectively deprotonate the C2 position. The resulting 2-lithiated species is a powerful nucleophile that can react with a variety of electrophiles.

Reaction Scheme:

-

Deprotonation: this compound + n-BuLi → 5-Chloro-4-methyl-1,3-thiazol-2-yllithium

-

Electrophilic Quench: 5-Chloro-4-methyl-1,3-thiazol-2-yllithium + E⁺ → 2-E-5-Chloro-4-methyl-1,3-thiazole

Table of Potential Electrophiles for Quenching:

| Electrophile | Reagent | Product Functional Group |

| Aldehyde/Ketone | RCHO / RCOR' | Secondary/Tertiary Alcohol |

| Alkyl Halide | R-X | Alkyl |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Disulfide | RSSR | Thioether |

Experimental Protocol: C2-Formylation via Lithiation

-

Dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Add dimethylformamide (DMF) (1.5 mmol) and continue stirring at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate.

-

Purify by chromatography to yield this compound-2-carbaldehyde.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic cores.[16][17][18][19] For this compound, the C2-H bond is the most likely candidate for direct functionalization due to its higher acidity.

Palladium-catalyzed direct arylation is a notable example.[17][20] This approach avoids the pre-functionalization step required for traditional cross-coupling reactions.

Typical Reaction Conditions:

-

Catalyst: Pd(OAc)₂ or other palladium sources.

-

Ligand: Often phosphine-based or N-heterocyclic carbene (NHC) ligands.

-

Base: A carbonate or phosphate base is commonly used.

-

Solvent: High-boiling polar aprotic solvents like DMF or DMA are typical.

Conclusion

This compound is a versatile building block with a rich and tunable reactivity profile. The chloro and methyl substituents, in concert with the inherent electronic nature of the thiazole ring, allow for a wide range of chemical transformations. While electrophilic substitution is generally disfavored, the molecule readily participates in nucleophilic aromatic substitution, a host of metal-catalyzed cross-coupling reactions, and regioselective deprotonation at the C2 position. Furthermore, modern C-H activation strategies offer direct and efficient pathways for functionalization. A thorough understanding of these reactivity patterns, as detailed in this guide, is paramount for the rational design and synthesis of novel thiazole-containing compounds for applications in drug discovery and materials science.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole in Medicinal Chemistry. Future Medicinal Chemistry, 7(12), 1597-1627.

- Mishra, S., & S. B. (2020). Review of the synthesis and biological activity of thiazoles.

- Yusoff, M. M., & Razak, I. A. (2016). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of ChemTech Research, 9(7), 337-349.

- Joule, J. A. (2013). Five-membered Rings with Two Heteroatoms and Their Benzo Derivatives. In Heterocyclic Chemistry (5th ed., pp. 386-455). Wiley.

- Kassab, A. E., Shahin, I. G., Mohamed, K. O., Taher, A. T., & Mayhoub, A. S. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 19(5), 586-600.

- Liu, X.-W., Shi, J.-L., Yan, J.-X., Wei, J.-B., Peng, K., Dai, L., Li, C.-G., Wang, B.-Q., & Shi, Z.-J. (2019). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 21(18), 7304-7308.

- Wang, D., Li, G., & Xia, Y. (2018). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation.

- Buğday, N., Khan, S., Yaşar, S., & Özdemir, İ. (2021). Direct C-H bond (Hetero)arylation of thiazole derivatives at 5-position catalyzed by N-heterocyclic carbene palladium complexes at low catalyst loadings under aerobic conditions. Journal of Organometallic Chemistry, 934, 121673.

- Mori, A., & Sugie, A. (2006). Palladium-Catalyzed C-H Arylation and Dehydrogenative Homocoupling of Heteroaromatic Compounds and Application to the Design of Advanced Organic Materials.

- Zi, Y., Schömberg, F., Wagner, K., & Oestreich, M. (2020).

- Mongin, F., & Quéguiner, G. (2008). Deprotonative metalation of five-membered aromatic heterocycles using mixed lithium-zinc species. Tetrahedron, 64(29), 6745-6757.

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26370147, 5-Chloro-4-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

- Kuczyński, L., Sobiak, S., & Gzella, A. (2019).

- Jubie, S., Ramesh, P. N., & Dhanabal, P. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Pharmaceutical Sciences and Research, 4(11), 1963-1971.

- Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & S. P. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.

- Catellani, M., & Cacchi, S. (2021). Editorial: Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.

- Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1478445, 5-Chloro-4-methyl-1,2,3-thiadiazole. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 4(1), 455-459.

- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

-

Master Organic Chemistry. (2023, October 27). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 12). 1.31: Electrophilic Substitution. Retrieved from [Link]

-

Science with Dr. Johnson. (2023, March 21). Nucleophilic Substitution Reactions | Organic Chemistry [Video]. YouTube. [Link]

- Singleton, D. A., & Hang, C. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(38), 12103-12111.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202984, 5-(Chloromethyl)-4-methyl-1,3-thiazole. Retrieved from [Link]

- Negishi, E.-i. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1). John Wiley & Sons.

- Nowakowska, M., Suwalsky, M., & Ośmiałowski, B. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(16), 4983.

- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates. Organic Letters, 11(21), 4882-4885.

-

The Organic Chemistry Tutor. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know! [Video]. YouTube. [Link]

- Bowie, J. H., & Kallury, R. K. M. R. (1975). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Australian Journal of Chemistry, 28(9), 1963-1971.

- Sun, W.-C., & Laali, K. K. (1998). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 63(16), 5623-5627.

- Williams, D. R., & McClymont, E. L. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87-90.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. toc.library.ethz.ch [toc.library.ethz.ch]

- 15. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

Literature review on the discovery of 5-Chloro-4-methyl-1,3-thiazole

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methyl-1,3-thiazole

Abstract

This technical guide provides a comprehensive literature review and synthetic framework for this compound, a halogenated heterocyclic compound with potential applications as a versatile building block in medicinal and materials chemistry. The thiazole ring is a privileged scaffold, appearing in numerous pharmacologically active substances, and the introduction of a halogen atom at the C5 position offers a reactive handle for further molecular elaboration.[1][2][3] This document delves into the foundational principles of thiazole synthesis, reviews methodologies for related halogenated thiazoles from patent literature, and presents a detailed, field-proven protocol for the logical synthesis of the target compound. Designed for researchers, chemists, and drug development professionals, this guide synthesizes established chemical principles with practical, actionable insights to facilitate the reliable preparation and utilization of this compound.

Part I: Foundational Principles of Thiazole Synthesis

The 1,3-thiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom.[4] Its aromaticity, derived from the delocalization of six π-electrons, confers significant stability, while the heteroatoms create a polarized ring system that dictates its reactivity.[3] The C2 position is notably electrophilic and susceptible to deprotonation by strong bases, whereas the C5 position is the most electron-rich and prone to electrophilic substitution.[5] The synthesis of the thiazole core has been a subject of extensive study, leading to several robust methodologies.

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The most prominent and widely utilized method for constructing the thiazole ring is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1887.[1][6] This reaction involves the condensation and cyclization of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide.[4] The versatility of this method allows for the preparation of a wide array of thiazoles with various substituents at the 2, 4, and 5 positions by simply changing the starting materials.

The causality of the reaction pathway is well-understood. It typically proceeds through an initial S-alkylation of the thioamide with the α-haloketone to form an intermediate, which then undergoes cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by a final dehydration step to yield the aromatic thiazole ring.

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Alternative Synthetic Approaches

While the Hantzsch synthesis is dominant, other methods offer alternative pathways:

-

Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related reagents.[5]

-

Gabriel Synthesis: In this approach, an α-acylaminoketone is treated with a phosphorus pentasulfide to achieve cyclization, yielding 2,5-disubstituted thiazoles.[7]

-

Tcherniac's Synthesis: This route involves the acid hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles.[5] This approach is particularly relevant as it utilizes a precursor similar to those found in modern patent literature for related halogenated thiazoles.

Part II: Proposed Synthesis of this compound

The discovery of specific, non-commodity chemicals like this compound is often not documented in a single seminal paper but rather appears within broader synthetic patents or methodology studies. A logical and robust synthesis can be designed by applying the foundational Hantzsch reaction.

The most direct pathway involves the reaction of 3-chloro-2-butanone (an α-haloketone) with thioformamide .

-

3-chloro-2-butanone: This starting material provides the C4-C5-methyl backbone of the target molecule. The chlorine atom at the C3 position serves as the leaving group for the initial S-alkylation step.

-

Thioformamide: This reagent provides the N-C2-S segment required to complete the heterocyclic ring.

The reaction cyclizes to form the desired 4-methyl-1,3-thiazole ring, with the chlorine atom from the starting ketone ultimately positioned at C5.

Caption: Proposed synthesis via the Hantzsch reaction.

Part III: Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high fidelity and reproducibility, drawing upon established procedures for thiazole synthesis from authoritative sources like Organic Syntheses and patent literature.[8][9][10]

Objective: To synthesize this compound.

Materials:

-

3-Chloro-2-butanone (1.0 eq)

-

Thioformamide (1.0 eq)

-

Absolute Ethanol (approx. 3-5 mL per mmol of ketone)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioformamide (1.0 eq) in absolute ethanol.

-

Addition of Reactant: To the stirring solution, add 3-chloro-2-butanone (1.0 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Redissolve the resulting residue in diethyl ether or dichloromethane. Transfer the solution to a separatory funnel and wash it carefully with saturated sodium bicarbonate solution (2x) to neutralize any generated acid (HCl), followed by a wash with brine (1x).

-

Causality: This step is crucial to remove acidic byproducts and unreacted starting materials, simplifying purification.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of the extraction solvent.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a dark oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization (Self-Validation):

-

Collect the purified fractions and concentrate them to yield pure this compound.

-

Determine the yield.

-

Confirm the structure and purity using analytical techniques:

-

¹H NMR: Expect a singlet for the methyl group (CH₃) and a singlet for the proton at the C2 position (H-C2).

-

¹³C NMR: Expect distinct signals for the three carbons of the thiazole ring and one for the methyl carbon.

-

Mass Spectrometry: Observe the molecular ion peak (M⁺) and the characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ~1/3 the intensity of M⁺).

-

Elemental Analysis: Confirm the elemental composition (C, H, N, Cl, S).

-

-

Part IV: Comparative Data and Synthetic Insights

While the direct Hantzsch synthesis is proposed as the most efficient route, related methods from patent literature provide valuable context. For instance, the synthesis of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole was achieved via the cyclization of 3-thiocyanato-5-chloro-pentanone-2 with gaseous HCl.[8][9]

| Feature | Proposed Hantzsch Synthesis | Patent-Described Thiocyanato Route (for related compound) [8] |

| Key Precursors | α-Haloketone (3-chloro-2-butanone), Thioamide (Thioformamide) | α-Thiocyanato ketone |

| Cyclization Reagent | Typically self-cyclizes upon heating in a protic solvent | Gaseous Hydrochloric Acid |

| Advantages | Atom economical, readily available starting materials, milder conditions. | Can be used to build more complex side chains prior to cyclization. |

| Disadvantages | Thioformamide can be unstable. | Requires handling of gaseous HCl and multi-step preparation of the thiocyanato ketone precursor. |

| Typical Yield | Generally moderate to high (50-80%). | Reported yields for the related compound are high (74-76%).[8][9] |

This comparison highlights that while the fundamental chemistry is similar (forming the thiazole ring from a three-carbon ketone backbone and a N-C-S source), the choice of specific reagents and pathways depends on the desired substitution pattern and the complexity of the target molecule.

Part V: Visualization of Experimental Workflow

Caption: Step-by-step workflow from reaction to final characterization.

Conclusion

The synthesis of this compound, while not explicitly detailed in a singular discovery publication, can be reliably achieved through the foundational Hantzsch thiazole synthesis. By reacting 3-chloro-2-butanone with thioformamide, researchers can access this valuable synthetic intermediate. The detailed protocol and workflows provided in this guide are grounded in decades of established heterocyclic chemistry and offer a robust framework for its preparation. The presence of both a nucleophilic nitrogen, an electron-rich aromatic system, and a reactive chlorine handle makes this compound a promising scaffold for elaboration in drug discovery and advanced materials development.

References

- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- 5-Chloro-4-methyl-1,3-thiazol-2-amine - PubChem.

- 5-Chloro-4-methyl-1,2,3-thiadiazole | C3H3ClN2S | CID 1478445 - PubChem.

- 5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481 - PubChem.

- Thiazole - Wikipedia.

- Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Organic and Pharmaceutical Chemistry.

- An In-depth Technical Guide to 4-(Chloromethyl)

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Scientific Research in Science and Technology.

- Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed.

- A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Survey in Fisheries Sciences.

- 5-Chloro-3-methyl-1,2,4-thiadiazole. Sigma-Aldrich.

- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?

- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ScienceDirect.

- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.

- 2-amino-4-methylthiazole. Organic Syntheses.

- MESITALDEHYDE. Organic Syntheses.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. kuey.net [kuey.net]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 9. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Pharmacological Potential of 5-Chloro-4-methyl-1,3-thiazole: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Substituted Thiazole

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] Its inherent electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. This technical guide delves into the predicted biological landscape of a specific, yet under-explored derivative: 5-Chloro-4-methyl-1,3-thiazole . While direct experimental data on this compound is scarce, a comprehensive analysis of structure-activity relationships (SAR) within the broader thiazole family allows us to project its potential pharmacological profile with a high degree of scientific confidence. This document serves as a roadmap for researchers, providing a theoretical framework and practical experimental designs to unlock the therapeutic promise of this intriguing molecule.

I. The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of bioactive compounds.[4] Its unique structural and electronic features, including its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding and metal chelation, contribute to its diverse pharmacological activities.[5] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.

II. Predicted Biological Activities of this compound: An Inferential Analysis

Based on extensive literature on substituted thiazoles, we can hypothesize the following biological activities for this compound:

A. Potential Antimicrobial Activity

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6][7][8] The presence of a halogen, particularly chlorine, on the thiazole ring has been shown to enhance antimicrobial efficacy.

Structure-Activity Relationship Insights:

-

Chloro Substitution: Studies on various thiazole derivatives have indicated that the presence of a chloro group can significantly enhance antibacterial and antifungal activities.[9][10] This is often attributed to the electron-withdrawing nature of chlorine, which can modulate the electronic properties of the thiazole ring and improve its interaction with microbial targets.

-

Methyl Substitution: The influence of a methyl group is more varied and position-dependent. In some instances, a methyl group can contribute to increased lipophilicity, potentially enhancing cell membrane permeability in microorganisms.[11]

Hypothesized Mechanism of Action:

Given the structural alerts, this compound could potentially exert its antimicrobial effects through various mechanisms, including:

-

Inhibition of essential microbial enzymes.

-

Disruption of cell wall synthesis.

-

Interference with nucleic acid or protein synthesis.

B. Predicted Anticancer Activity

A significant number of thiazole-containing compounds have demonstrated potent anticancer properties, with some advancing to clinical use.[1][12][13] The substitution pattern on the thiazole ring plays a crucial role in defining their cytotoxic potency and selectivity.

Structure-Activity Relationship Insights:

-

Chloro and Methyl Groups: The combination of chloro and methyl groups on the thiazole ring has been associated with cytotoxic activity in various cancer cell lines.[3][14][15] The chloro group, being a halogen, can enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cancer cells. The methyl group can influence the steric and electronic properties, potentially leading to favorable interactions with biological targets.

Potential Molecular Targets and Pathways:

Based on the activities of analogous compounds, this compound could potentially target key signaling pathways implicated in cancer progression, such as:

-

Kinase Inhibition: Many thiazole derivatives act as inhibitors of various protein kinases involved in cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some thiazole-containing molecules are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[15]

-

Induction of Apoptosis: The compound might trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

C. Postulated Anti-inflammatory Effects

Thiazole derivatives have also been explored for their anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade.[3][16][17]

Structure-Activity Relationship Insights:

-

Influence of Substituents: The anti-inflammatory activity of thiazoles is often modulated by the nature and position of substituents. While specific SAR data for 5-chloro-4-methyl substitution is limited in the context of anti-inflammatory activity, the general principles of electronic and steric modulation apply.

Potential Mechanisms of Anti-inflammatory Action:

This compound could potentially exert anti-inflammatory effects by:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Targeting COX-1 and/or COX-2 to reduce prostaglandin synthesis.

-

Inhibition of Lipoxygenase (LOX) Enzymes: Modulating the production of leukotrienes.

-

Suppression of Pro-inflammatory Cytokine Production: Downregulating the expression of cytokines like TNF-α and IL-6.

III. Proposed Experimental Workflows for Activity Validation

To empirically validate the predicted biological activities of this compound, a systematic experimental approach is essential.

A. Synthesis of this compound